molecular formula C8H10Cl2N4 B2654632 N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride CAS No. 2253629-95-5

N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride

Cat. No. B2654632
CAS RN: 2253629-95-5
M. Wt: 233.1
InChI Key: CJJYMDYJGGJNMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is a chemical compound with the CAS Number: 2253629-95-5 . It has a molecular weight of 233.1 . The compound is in powder form and is stored at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, there are general methods for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H, (H,9,12) (H,10,11);2*1H .


Chemical Reactions Analysis

The compound is likely involved in Buchwald–Hartwig amination reactions . These reactions involve the amination of chlorides with appropriate aminopyrazoles .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 233.1 .

Scientific Research Applications

Synthesis and Catalysis

  • Fused Heteroaromatic Synthesis: Pyridinium N-(heteroaryl)aminides serve as synthetic equivalents of nucleophilic 1,3-N,N-dipoles in a formal cycloaddition onto electron-rich alkynes under gold catalysis, providing access to imidazo-fused heteroaromatics. This method facilitates significant structural variation and tolerates sensitive functional groups, showcasing the utility of these compounds in constructing complex heteroaromatic structures (Garzón & Davies, 2014).

Material Science

  • Magnetic Nanocatalysts: N-pyridin-4-amine-functionalized graphene oxide supported on Fe3O4 has been developed as an efficient and magnetically separable nanocatalyst for synthesizing 4H-chromenes and dihydropyrano[2,3-c]pyrazole derivatives in water, highlighting the role of these compounds in green chemistry and material science applications (Azarifar & Khaleghi-Abbasabadi, 2018).

Medicinal Chemistry

  • Antitumor and Antimicrobial Activities: Pyrazole derivatives have shown antitumor, antifungal, and antibacterial activities, with studies revealing the structure-activity relationships necessary for biological activity. This underscores the potential of these compounds in drug discovery and development for treating various diseases (Titi et al., 2020).

Ligand Chemistry

  • Luminescent Lanthanide Compounds: Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been employed as ligands in the synthesis of luminescent lanthanide compounds for biological sensing, and iron complexes showing unusual thermal and photochemical spin-state transitions. This illustrates the versatility of these compounds in creating functional materials and sensors (Halcrow, 2005).

Green Chemistry

  • Microwave-Assisted Syntheses: The synthesis of nitrogen-containing heterocycles from primary amines and hydrazines with dihalides under microwave irradiation presents a greener, more efficient methodology for generating a variety of heterocycles, further demonstrating the importance of these compounds in facilitating sustainable chemical processes (Ju & Varma, 2006).

Mechanism of Action

While the specific mechanism of action for “N-(1H-Pyrazol-4-yl)pyridin-2-amine;dihydrochloride” is not available, similar compounds have been studied for their inhibitory activity against cyclin-dependent kinase 2 (CDK2) . CDK2 inhibitors have potential as anticancer agents .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.2ClH/c1-2-4-9-8(3-1)12-7-5-10-11-6-7;;/h1-6H,(H,9,12)(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJYMDYJGGJNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CNN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.